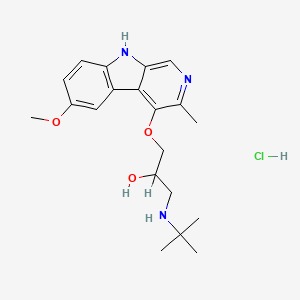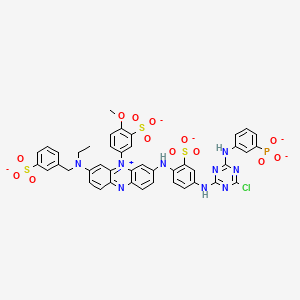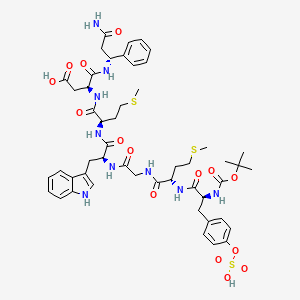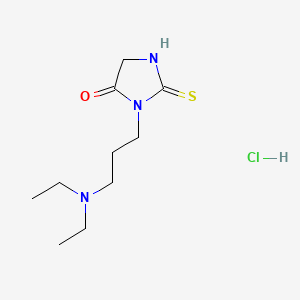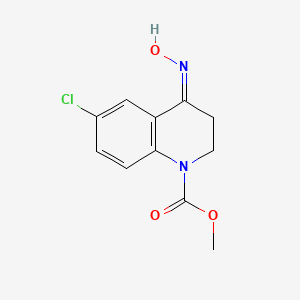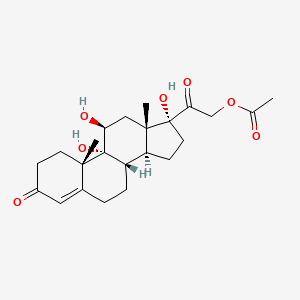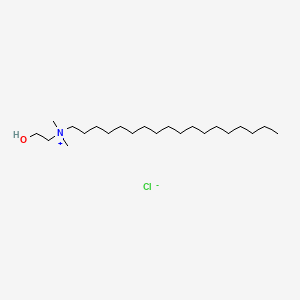
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride is a quaternary ammonium compound with the molecular formula C23H50ClNO2. It is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it valuable in formulations for detergents, disinfectants, and other cleaning agents .
Preparation Methods
The synthesis of 1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride typically involves the quaternization of N,N-dimethylethanolamine with octadecyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. Industrial production methods often involve large-scale batch or continuous processes, utilizing high-purity reactants and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. .
Scientific Research Applications
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and facilitate the extraction of cellular components.
Medicine: Investigated for its potential antimicrobial properties and use in disinfectant formulations.
Mechanism of Action
The mechanism of action of 1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride primarily involves its interaction with lipid membranes. The compound’s hydrophobic tail inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where it can effectively kill bacteria and other microorganisms by compromising their cell membranes .
Comparison with Similar Compounds
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium chloride (CTAC): Similar in structure but with a shorter alkyl chain, making it less hydrophobic.
Benzalkonium chloride (BAC): Contains a benzyl group, providing different antimicrobial properties.
Dodecyltrimethylammonium chloride (DTAC): Has a shorter alkyl chain, affecting its surfactant properties and applications. The uniqueness of this compound lies in its long alkyl chain, which enhances its hydrophobic interactions and surfactant efficiency
Properties
CAS No. |
13018-95-6 |
|---|---|
Molecular Formula |
C22H48NO.Cl C22H48ClNO |
Molecular Weight |
378.1 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-octadecylazanium;chloride |
InChI |
InChI=1S/C22H48NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(2,3)21-22-24;/h24H,4-22H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QOLLYDAQOZBRAL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



